(4-Chloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride
Overview
Description
4-Chlorophenylhydrazine hydrochloride is used as a pharmaceutical intermediate . It is a white, almost odorless compound with a bitter taste . The molecular formula is CHClN and it has an average mass of 179.047 Da .
Synthesis Analysis
The synthesis of 4-chlorophenylhydrazine involves using 4-chloroaniline as the initial raw material. The process includes diazotization reaction, reduction reaction, and hydrolysis . The reduction reaction, which uses sodium metabisulfite as the reduction agent, is carried out under conditions where the temperature is 10 to 35°C and the pH value is 7 to 9 .
Molecular Structure Analysis
The molecular structure of 4-Chlorophenylhydrazine hydrochloride is represented by the formula CHClN . The monoisotopic mass is 178.006454 Da .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-chlorophenylhydrazine include a diazotization reaction, a reduction reaction, and hydrolysis . The reduction reaction, which uses sodium metabisulfite as the reduction agent, is carried out under conditions where the temperature is 10 to 35°C and the pH value is 7 to 9 .
Physical and Chemical Properties Analysis
4-Chlorophenylhydrazine hydrochloride is a solid substance . It has a molecular weight of 179.04 .
Scientific Research Applications
Tautomerism and Structure in Synthesis
- Oxidation and Tautomerism : The oxidation of certain phenylacetonitriles, including compounds related to (4-Chloro-phenyl)-morpholin-4-yl-acetonitrile, results in various tautomeric forms. These compounds are used in complex organic syntheses, such as Gates' morphine synthesis (Land et al., 2003).
Characterization and Biological Activity
- Synthesis and Characterization : Compounds structurally related to (4-Chloro-phenyl)-morpholin-4-yl-acetonitrile have been synthesized and characterized, with an emphasis on their biological activities, such as antibacterial and antitumor properties (Mamatha S.V et al., 2019); (Isakhanyan et al., 2014); (Isakhanyan et al., 2016).
Catalysis and Reaction Studies
- Catalysis in Nucleophilic Substitution : Studies have shown the catalytic properties of similar morpholine compounds in nucleophilic substitution reactions, indicating their potential use in complex organic reaction mechanisms (Hirst et al., 1984).
Structural Analysis and Antimicrobial Studies
- Crystal Structure and Antimicrobial Properties : The crystal structures of compounds related to (4-Chloro-phenyl)-morpholin-4-yl-acetonitrile have been determined, and their potential antimicrobial properties evaluated, suggesting applications in the development of new drugs (Duan et al., 2014); (Jayadevappa et al., 2012).
Corrosion Inhibition
- Corrosion Inhibition : Research has been conducted on the use of morpholine derivatives as corrosion inhibitors, indicating their potential in industrial applications (Nasser et al., 2016).
Pharmaceutical Applications
- Drug Synthesis and Evaluation : There are studies focused on the synthesis of morpholine derivatives and their evaluation as pharmaceutical agents, such as anticancer drugs (Praveen Kumar et al., 2021).
Safety and Hazards
4-Chlorophenylhydrazine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation. It may cause an allergic skin reaction. It is suspected of causing genetic defects and is suspected of causing cancer. It causes damage to organs through prolonged or repeated exposure .
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-morpholin-4-ylacetonitrile;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O.ClH/c13-11-3-1-10(2-4-11)12(9-14)15-5-7-16-8-6-15;/h1-4,12H,5-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSXTMKQRKQXHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CC=C(C=C2)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955227 | |
Record name | (4-Chlorophenyl)(morpholin-4-yl)acetonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40955227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33599-26-7 | |
Record name | (4-Chlorophenyl)(morpholin-4-yl)acetonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40955227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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